molecular formula C9H9NO5 B2464299 Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate CAS No. 1195521-24-4

Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate

Cat. No.: B2464299
CAS No.: 1195521-24-4
M. Wt: 211.173
InChI Key: AEHMUIBPLJDJGR-UHFFFAOYSA-N
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Description

Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • Methyl 3-(4-chlorophenyl)isoxazole-5-carboxylate
  • Methyl 2,4-dioxo-4-phenylbutanoate

Uniqueness

Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate is unique due to the presence of both the isoxazole ring and the dioxobutanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-6(10-15-5)7(11)4-8(12)9(13)14-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHMUIBPLJDJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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